
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within its ring structure
Preparation Methods
The synthesis of 1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of diphenylphosphine with methyl isocyanide in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired azaphosphole ring .
Chemical Reactions Analysis
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the azaphosphole to its corresponding phosphine using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism by which 1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing catalytic activity and altering biochemical pathways. Its ability to undergo various chemical reactions also allows it to modify the structure and function of target molecules .
Comparison with Similar Compounds
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole can be compared to other azaphosphole derivatives and phosphorus-containing heterocycles. Similar compounds include:
1-Phenyl-2,5-diphenyl-1H-1,3-azaphosphole: Differing by the substitution pattern on the phosphorus atom.
1-Methyl-2,5-diphenyl-1H-1,3-azaphospholine: A related compound with a different ring structure.
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphorine: Another phosphorus-containing heterocycle with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which distinguishes it from other similar compounds .
Properties
CAS No. |
118806-68-1 |
|---|---|
Molecular Formula |
C16H14NP |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
1-methyl-2,5-diphenyl-1,3-azaphosphole |
InChI |
InChI=1S/C16H14NP/c1-17-15(13-8-4-2-5-9-13)12-18-16(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
OVZGPUNMAKSDCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CP=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



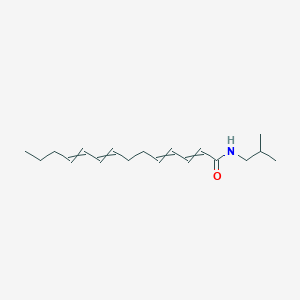

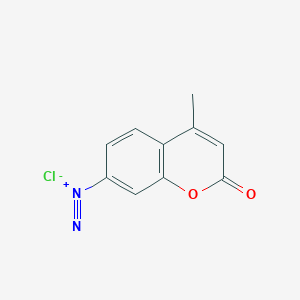
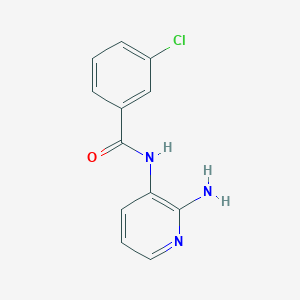
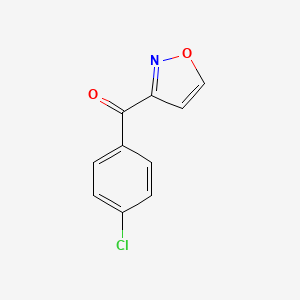

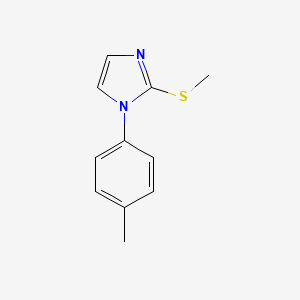
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)

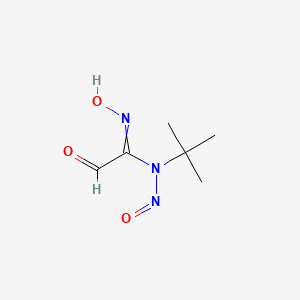


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
